1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]
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Overview
Description
1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] is a spiro compound characterized by a unique structure where a furan ring is fused with a pyrrolizine ring at a central carbon atom. Spiro compounds are of significant interest due to their unique conformational features and their implications in biological systems. The presence of a chiral spiro carbon adds to the compound’s biological activity and structural complexity .
Preparation Methods
The synthesis of 1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] typically involves cyclization reactions. One common method involves the reaction of primary amines with acetylenic esters and ninhydrin. The reaction is carried out in toluene at room temperature and then refluxed for several hours. The product is purified using column chromatography . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] can be compared with other spiro compounds, such as:
Spiro[indoline-3,3’-pyrrolizidine]: Known for its antimicrobial properties.
Spiro[oxindole-pyrrolidine]: Used in drug discovery for its anticancer activity.
Spiro[indene-2,2’-pyrrolizine]: Studied for its potential in treating neurological disorders. The uniqueness of 1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications
Properties
CAS No. |
390412-97-2 |
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Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
spiro[1,3-dihydropyrrolizine-2,3'-2H-furan] |
InChI |
InChI=1S/C10H11NO/c1-2-9-6-10(3-5-12-8-10)7-11(9)4-1/h1-5H,6-8H2 |
InChI Key |
ODKQKFSPMGSIDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CN2CC13COC=C3 |
Origin of Product |
United States |
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